molecular formula C8H18N2 B1445519 1,2,2-Trimethyl-1,4-diazepane CAS No. 933716-29-1

1,2,2-Trimethyl-1,4-diazepane

Cat. No.: B1445519
CAS No.: 933716-29-1
M. Wt: 142.24 g/mol
InChI Key: UICVMISNXHDJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-Trimethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms It is a derivative of diazepane, characterized by the presence of three methyl groups attached to the first and second carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Trimethyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 1,4-diazepane with appropriate aldehydes or ketones in the presence of reducing agents such as sodium borohydride . Another method includes the cyclization of suitable precursors under specific conditions to form the diazepane ring .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis techniques. These methods allow for efficient and scalable production of the compound, ensuring high yield and purity . The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1,2,2-Trimethyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2-Trimethyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. This interaction can modulate various biochemical processes, leading to desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,2,2-trimethyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)7-9-5-4-6-10(8)3/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICVMISNXHDJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trimethyl-1,4-diazepane
Reactant of Route 2
1,2,2-Trimethyl-1,4-diazepane
Reactant of Route 3
1,2,2-Trimethyl-1,4-diazepane
Reactant of Route 4
1,2,2-Trimethyl-1,4-diazepane
Reactant of Route 5
1,2,2-Trimethyl-1,4-diazepane
Reactant of Route 6
1,2,2-Trimethyl-1,4-diazepane

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